BIRH 414-d5
Description
BIRH 414-d5 (CAS 405-05-0) is a fluorinated aromatic compound with the molecular formula C₇H₅FO₂ and a molecular weight of 140.11 g/mol. It is structurally characterized by a benzaldehyde core substituted with fluorine and hydroxyl groups, contributing to its polar surface area (TPSA: 37.3 Ų) and moderate lipophilicity (average LogP: 1.55–1.92) . Key physicochemical properties include:
Properties
Molecular Formula |
C₁₄H₉D₅N₄O |
|---|---|
Molecular Weight |
259.32 |
Synonyms |
11-Ethyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one-d5; BIRH 414 BS-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
BIRH 414-d5 is compared below with two structurally and functionally related compounds: CAS 1046861-20-4 (boronic acid derivative) and CAS 41841-16-1 (brominated aromatic ester). Key differences and similarities are summarized in Table 1.
Table 1: Comparative Analysis of this compound and Analogues
Structural and Functional Analysis
This compound and CAS 41841-16-1 share high BBB permeability, making them candidates for central nervous system (CNS)-targeted drug design .
Key Differences: Lipophilicity: CAS 41841-16-1 (LogP: 2.71) is more lipophilic than this compound (LogP: 1.55), likely due to its brominated ester group, which may enhance membrane penetration but reduce aqueous solubility (0.219 mg/mL vs. 1.21 mg/mL) . Functional Groups: CAS 1046861-20-4 contains a boronic acid moiety, enabling Suzuki-Miyaura coupling reactions—a feature absent in this compound .
Synthetic Accessibility :
- This compound’s synthesis (48% yield) is less efficient than the palladium-catalyzed method for CAS 1046861-20-4, which achieves higher yields under optimized conditions .
Q & A
Q. How should interdisciplinary teams coordinate experimental design and task distribution for this compound projects?
- Answer : Define roles using a RACI matrix (Responsible, Accountable, Consulted, Informed). Hold weekly sync-ups to review milestones (e.g., synthesis completion, assay validation). Use collaborative tools like electronic lab notebooks (ELNs) and version-controlled code repositories (GitHub) for computational work .
Literature & Peer Review
Q. What strategies improve the efficiency of literature reviews for this compound-related research?
Q. How can researchers address peer-review critiques regarding this compound’s structural ambiguity?
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